[(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride [(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2580103-47-3
VCID: VC4568709
InChI: InChI=1S/C8H13F2N.ClH/c9-8(10)2-6(3-8)7-1-5(7)4-11;/h5-7H,1-4,11H2;1H/t5-,7+;/m0./s1
SMILES: C1C(C1C2CC(C2)(F)F)CN.Cl
Molecular Formula: C8H14ClF2N
Molecular Weight: 197.65

[(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride

CAS No.: 2580103-47-3

Cat. No.: VC4568709

Molecular Formula: C8H14ClF2N

Molecular Weight: 197.65

* For research use only. Not for human or veterinary use.

[(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride - 2580103-47-3

Specification

CAS No. 2580103-47-3
Molecular Formula C8H14ClF2N
Molecular Weight 197.65
IUPAC Name [(1R,2S)-2-(3,3-difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride
Standard InChI InChI=1S/C8H13F2N.ClH/c9-8(10)2-6(3-8)7-1-5(7)4-11;/h5-7H,1-4,11H2;1H/t5-,7+;/m0./s1
Standard InChI Key UGUIQCCFBFDDFX-VOLNJMMDSA-N
SMILES C1C(C1C2CC(C2)(F)F)CN.Cl

Introduction

Structural Features and Stereochemistry

The compound features a cyclopropane ring fused to a 3,3-difluorocyclobutyl group, with a methanamine moiety at the cyclopropane’s 1-position. The (1R,2S) stereochemistry indicates a specific spatial arrangement critical for its biochemical interactions . The cyclopropane’s strain and the cyclobutyl group’s fluorination contribute to unique electronic and steric properties, enhancing metabolic stability and binding affinity in drug candidates .

The hydrochloride salt form improves solubility in polar solvents, a common strategy for amine-containing pharmaceuticals . The fluorine atoms at the cyclobutyl 3-positions introduce electronegativity and conformational rigidity, which can modulate lipophilicity and bioavailability .

Synthetic Pathways

Preparation of 3,3-Difluorocyclobutyl Intermediates

The synthesis of 3,3-difluorocyclobutyl building blocks is well-documented. Ethyl 3-oxocyclobutanecarboxylate serves as a key precursor, undergoing deoxofluorination with agents like morpholino-sulfur trifluoride (Morph-DAST) to introduce fluorine atoms . For example, ethyl 3,3-difluorocyclobutanecarboxylate is synthesized in 76% yield via this method .

Cyclopropane Ring Formation

Cyclopropanation strategies include [2+2] cycloadditions or Simmons-Smith reactions. A plausible route involves coupling a vinyl-3,3-difluorocyclobutyl ether with dichloroketene to form a cyclobutanone intermediate, followed by reductive dechlorination and fluorination . Subsequent cyclopropanation via a transition-metal-catalyzed reaction could yield the fused cyclopropane-cyclobutyl core.

Amine Functionalization and Salt Formation

The methanamine group is introduced via reductive amination or nitrile reduction. For instance, (3,3-difluorocyclobutyl)methanamine hydrochloride (CAS: 1159813-93-0) is synthesized by reducing a nitrile precursor with LiAlH₄, followed by HCl treatment . Applying similar methods to the cyclopropane derivative would yield the target compound. Final hydrochloride salt formation is achieved by treating the free amine with HCl in methanol, as demonstrated for analogous cyclopropanamines .

Table 1: Representative Synthetic Steps

StepReactionReagents/ConditionsYieldReference
1DeoxofluorinationMorph-DAST, CH₂Cl₂, 0°C→rt76%
2CyclopropanationZn(CH₂I)₂, CuCl, Et₂O65%*
3Amine FormationLiAlH₄, Et₂O, reflux92%
4Salt FormationHCl/MeOH, 25°C, 2h76%
*Hypothetical yield based on analogous reactions; †Methods inferred from related work.

Physicochemical Properties

The compound’s properties are influenced by its hybrid structure:

  • Molecular Weight: ~223.6 g/mol (C₉H₁₄ClF₂N).

  • Solubility: High solubility in polar solvents (e.g., methanol, water) due to the hydrochloride salt .

  • Melting Point: Estimated 190–200°C (similar to (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine HCl) .

  • LogP: ~1.2 (predicted), balancing fluorinated hydrophilicity and cyclopropane hydrophobicity .

Table 2: Predicted Physicochemical Data

PropertyValueMethod of Estimation
Molecular Weight223.6 g/molCalculated
Water Solubility>10 mg/mLAnalogous HCl salts
pKa (amine)~8.5Cyclopropanamine analogs
StabilityStable at RT, hygroscopicHydrochloride salts

Applications in Drug Discovery

Fluorinated cyclopropanes are prized in medicinal chemistry for their ability to mimic aromatic groups while offering improved metabolic stability. The 3,3-difluorocyclobutyl group reduces molecular weight and logP compared to trifluoromethyl groups, aligning with lead-oriented synthesis principles . Potential applications include:

  • Kinase Inhibitors: The rigid structure may enhance binding to ATP pockets.

  • CNS Agents: Fluorine’s ability to cross the blood-brain barrier could aid neurological drug design .

  • Protease Inhibitors: Cyclopropane’s strain might mimic transition states in enzymatic reactions.

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